Tilsuprostum
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Overview
Description
Tilsuprost is a synthetic prostacyclin analog, which is a type of compound that mimics the effects of natural prostacyclin. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, making tilsuprost a valuable compound in medical research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tilsuprost involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of tilsuprost follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce tilsuprost in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tilsuprost undergoes various chemical reactions, including:
Oxidation: Tilsuprost can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on tilsuprost, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions are typically derivatives of tilsuprost with modified functional groups. These derivatives are often studied for their potential therapeutic applications and improved pharmacokinetic properties .
Scientific Research Applications
Tilsuprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostacyclin analogs.
Biology: Investigated for its effects on cellular processes, such as vasodilation and platelet aggregation.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension, thrombosis, and other cardiovascular diseases.
Mechanism of Action
Tilsuprost exerts its effects by mimicking the action of natural prostacyclin. It binds to prostacyclin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways result in the relaxation of smooth muscle cells, inhibition of platelet aggregation, and other physiological effects. The molecular targets include the prostacyclin receptor and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
Similar Compounds
Epoprostenol: Another prostacyclin analog used clinically for its vasodilatory and antiplatelet effects.
Iloprost: A synthetic analog with similar applications in treating pulmonary arterial hypertension.
Treprostinil: Used for its vasodilatory properties in the treatment of pulmonary hypertension.
Uniqueness of Tilsuprost
Tilsuprost is unique due to its specific structural modifications that enhance its stability and biological activity compared to other prostacyclin analogs. These modifications make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
80225-28-1 |
---|---|
Molecular Formula |
C20H33NO4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+/t14-,15-,16-,17+,18-/m1/s1 |
InChI Key |
TUOQTRVLPKMMDB-RQGIMTSLSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)SCCCC(=O)OC)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Synonyms |
tilsuprost |
Origin of Product |
United States |
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